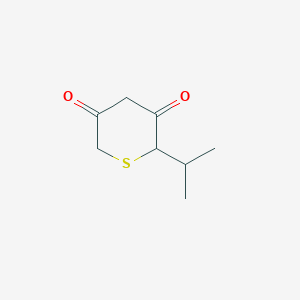

2-(propan-2-yl)thiane-3,5-dione

Vue d'ensemble

Description

2-(Propan-2-yl)thiane-3,5-dione, also known as propanethial-S-oxide, is a volatile organic compound that is found in onion and garlic. It is a sulfur-containing compound with a molecular formula of C3H6S2O and is classified as a thioketone. Propanethial-S-oxide is a colorless liquid with a strong odor and is highly flammable. It is used in the food and pharmaceutical industries as a flavoring agent and as a preservative.

Applications De Recherche Scientifique

Propanethial-S-oxide has been studied extensively in scientific research. It has been used to study the mechanisms of sulfur-containing compounds, as well as to investigate the effects of volatile organic compounds on the environment. It has also been used to study the effects of volatile organic compounds on human health, and to assess the potential toxicity of certain compounds.

Mécanisme D'action

Propanethial-S-oxide is a volatile organic compound that is released into the atmosphere when onion and garlic are chopped. When inhaled, it reacts with the moisture in the air and forms sulfuric acid. This acid then reacts with the proteins in the respiratory system, causing irritation and inflammation of the airways.

Biochemical and Physiological Effects

Propanethial-S-oxide has been shown to cause irritation and inflammation of the airways when inhaled. It has also been shown to cause a decrease in the production of mucus in the respiratory system, which can lead to difficulty breathing. In addition, 2-(propan-2-yl)thiane-3,5-dione-S-oxide has been linked to an increase in the production of certain inflammatory mediators, such as histamine and leukotrienes, which can cause further irritation and inflammation of the airways.

Avantages Et Limitations Des Expériences En Laboratoire

Propanethial-S-oxide has several advantages for use in laboratory experiments. It is a volatile compound, which makes it easy to measure and quantify. It is also a relatively stable compound, which makes it suitable for long-term experiments. However, 2-(propan-2-yl)thiane-3,5-dione-S-oxide can be highly flammable, so it must be handled with care in the laboratory.

Orientations Futures

Propanethial-S-oxide has potential applications in the food and pharmaceutical industries. It could be used as a preservative or flavoring agent, and could also be used to study the effects of volatile organic compounds on the environment and human health. Additionally, further research could be conducted to investigate the potential toxicity of 2-(propan-2-yl)thiane-3,5-dione-S-oxide and other sulfur-containing compounds. Finally, further research could be conducted to develop methods to reduce the flammability of 2-(propan-2-yl)thiane-3,5-dione-S-oxide in laboratory experiments.

Propriétés

IUPAC Name |

2-propan-2-ylthiane-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2S/c1-5(2)8-7(10)3-6(9)4-11-8/h5,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVFZGMEBTVZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)CC(=O)CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propan-2-YL)thiane-3,5-dione | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)

![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)

![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)

![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)

![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)

![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)

![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)

![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

phenyl-lambda6-sulfanone](/img/structure/B6600417.png)